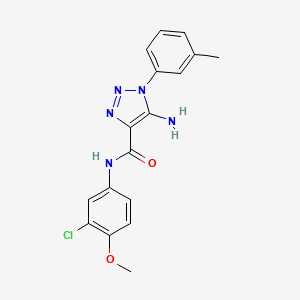
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, also known as CPP-ACP, is a compound that has been extensively studied in the field of dentistry. It is a bioactive peptide that has been shown to have a range of benefits for dental health, including remineralization of enamel, prevention of caries, and inhibition of bacterial growth. In
Mecanismo De Acción
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine works by binding to the surface of teeth and forming a protective layer that helps to prevent demineralization of enamel. It also promotes remineralization by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. Additionally, 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to inhibit the growth of bacteria that can cause tooth decay and gum disease.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. It has also been shown to inhibit the growth of bacteria such as Streptococcus mutans, which is a major contributor to tooth decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in lab experiments is that it is a well-studied compound that has been shown to have a range of benefits for dental health. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation is that it can be difficult to control the concentration of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in experiments, which can make it challenging to study its effects in a precise manner.
Direcciones Futuras
There are many potential future directions for research on 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine. One area of interest is the development of new dental products that incorporate 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine to promote dental health. Another area of interest is the study of the long-term effects of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine on dental health, as well as its potential use in other areas of medicine. Additionally, there is ongoing research into the mechanism of action of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, which may lead to new insights into its benefits for dental health.
Métodos De Síntesis
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine is synthesized by combining acetic anhydride, cyclopropylmethylamine, propylamine, and piperidine in a solvent such as dichloromethane. The reaction is then heated under reflux for several hours, and the resulting product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been extensively studied in the field of dentistry, where it has been shown to have a range of benefits for dental health. It has been used in toothpaste, mouthwash, and other dental products to help prevent tooth decay and promote remineralization of enamel. It has also been used in orthodontic treatments to help prevent demineralization of enamel around brackets and wires.
Propiedades
IUPAC Name |
1-[4-[cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-8-16(11-13-4-5-13)14-6-9-15(10-7-14)12(2)17/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSAZAPEFJPOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)


![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)